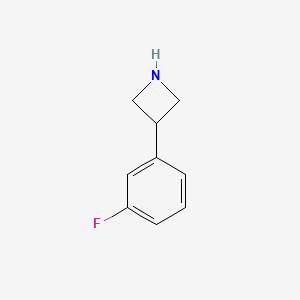

3-(3-Fluorophenyl)azetidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSOUXUQIJCRTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716929 | |

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203798-80-4 | |

| Record name | 3-(3-Fluorophenyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 3-(3-Fluorophenyl)azetidine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has emerged as a privileged motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical properties upon lead compounds. As a bioisosteric replacement for more common saturated heterocycles, azetidine offers a unique combination of structural rigidity, improved metabolic stability, and enhanced solubility. This technical guide focuses on the 3-(3-fluorophenyl)azetidine moiety, a specific substitution pattern that has demonstrated significant potential in the development of novel therapeutics. We will delve into its role in medicinal chemistry, providing quantitative data on its biological activity, detailed experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and experimental workflows.

Introduction: The Azetidine Scaffold in Drug Design

Azetidines, four-membered saturated nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry. Their inherent ring strain and three-dimensional geometry offer distinct advantages over more flexible or planar structures. The incorporation of an azetidine ring can lead to:

-

Improved Metabolic Stability: The strained ring is often less susceptible to metabolic degradation compared to larger, more flexible rings.

-

Enhanced Aqueous Solubility: The nitrogen atom can act as a hydrogen bond acceptor, improving solubility.

-

Reduced Lipophilicity: Azetidines can lower the lipophilicity of a molecule compared to larger cyclic amines like piperidine or pyrrolidine, which can be beneficial for optimizing pharmacokinetic profiles.

-

Structural Rigidity and Novel Exit Vectors: The defined geometry of the azetidine ring provides a rigid scaffold, allowing for precise positioning of substituents to interact with biological targets.

The 3-aryl azetidine substitution pattern is a particularly valuable building block, and the introduction of a fluorine atom on the phenyl ring can further modulate electronic properties, binding interactions, and metabolic stability. This guide will specifically explore the utility of the this compound core.

Applications and Biological Activity of this compound Derivatives

The this compound moiety has been successfully incorporated into compounds targeting various disease areas, most notably in oncology and potentially in central nervous system (CNS) disorders.

Antitumor Agents: TZT-1027 Analogues

A significant application of the this compound scaffold is in the development of analogues of TZT-1027 (soblidotin), a potent microtubule-destabilizing agent. In these analogues, the 3-aryl-azetidine moiety replaces the phenylethyl group at the C-terminus of the parent compound. This modification has been shown to yield compounds with excellent antiproliferative activities.

Table 1: In Vitro Antiproliferative Activity of a TZT-1027 Analogue Containing a this compound Moiety

| Compound ID | Modification | Cell Line | IC50 (nM)[1] |

| 1c | This compound | A549 (Human Lung Carcinoma) | 6.8[1] |

| HCT116 (Human Colon Carcinoma) | 4.5[1] |

Note: Compound 1c is an analogue of TZT-1027 where the C-terminal phenylethyl group is replaced by a 3-(3-fluorophenyl)azetidin-1-yl group.

The data indicates that the incorporation of the this compound moiety results in potent nanomolar inhibition of cancer cell growth.

Central Nervous System (CNS) Agents: Monoamine Reuptake Inhibitors

The 3-substituted azetidine scaffold has been explored for the development of triple reuptake inhibitors (TRIs), which simultaneously block the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[2][3][4][5] This polypharmacological approach is a promising strategy for the treatment of depression and other CNS disorders. While specific quantitative data for a this compound derivative as a TRI is not yet prominently available in the public domain, the structural motif aligns with the pharmacophore for this class of compounds, suggesting its potential in this therapeutic area.

Experimental Protocols

Synthesis of a Key Intermediate: tert-Butyl this compound-1-carboxylate

This protocol describes the synthesis of a common building block used to incorporate the this compound moiety.

General Procedure:

-

Preparation of Sulfonylhydrazide: To a solution of 3-fluorobenzaldehyde (1.0 equiv) in methanol (0.5 M), add benzenesulfonylhydrazide (1.0 equiv). Stir the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates complete conversion to the sulfonylhydrazone.

-

Formation of the Azetidine Ring: To the solution of the sulfonylhydrazone, add 1,1-dimethoxy-N,N-dimethylethanamine (2.0 equiv) and heat the mixture to reflux.

-

Boc Protection: After cooling, treat the reaction mixture with di-tert-butyl dicarbonate (Boc)2O (1.5 equiv) and a suitable base (e.g., triethylamine) in a solvent like dichloromethane (DCM) to protect the azetidine nitrogen.

-

Purification: Purify the resulting tert-butyl this compound-1-carboxylate by flash column chromatography.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to determine the IC50 values of compounds against cancer cell lines like A549 and HCT116.

Materials:

-

A549 or HCT116 cells

-

DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

96-well plates

-

Test compound (e.g., TZT-1027 analogue)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 or HCT116 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin, a key mechanism for many anticancer agents.

Materials:

-

Purified tubulin (>99%)

-

G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

-

Test compound

-

Known tubulin inhibitor (e.g., colchicine) and stabilizer (e.g., paclitaxel) as controls

-

96-well plate

-

Spectrophotometer with temperature control

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in G-PEM buffer.

-

Reaction Setup: In a pre-warmed 96-well plate at 37°C, add the test compound dilutions, controls, and G-PEM buffer.

-

Initiation of Polymerization: Add reconstituted tubulin (final concentration of ~3 mg/mL) to each well to initiate polymerization.

-

Absorbance Monitoring: Immediately begin monitoring the change in absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The inhibition of tubulin polymerization is determined by the reduction in the rate and extent of the absorbance increase compared to the vehicle control.

Signaling Pathways and Mechanistic Visualizations

Disruption of Microtubule Dynamics

TZT-1027 and its analogues exert their potent anticancer effects by interfering with microtubule dynamics, which are crucial for cell division (mitosis). Microtubules are polymers of α- and β-tubulin heterodimers that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage). This dynamic instability is essential for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Compounds like the TZT-1027 analogues bind to tubulin and inhibit its polymerization. This disruption of microtubule dynamics leads to a failure in mitotic spindle formation, causing the cell cycle to arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).

Experimental Workflow for In Vitro Evaluation

The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel compound containing the this compound moiety.

Bioisosteric Design Strategy

The this compound moiety is often employed as a bioisostere for other cyclic amines or even acyclic fragments. The following diagram illustrates this design concept.

Conclusion

The this compound scaffold represents a valuable and versatile building block in modern medicinal chemistry. Its successful incorporation into potent antitumor agents highlights its potential to enhance the pharmacological properties of lead compounds. While its application in CNS drug discovery is still emerging, the underlying principles of its utility as a bioisostere suggest a promising future in this and other therapeutic areas. The experimental protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers seeking to leverage the unique attributes of the this compound moiety in their drug discovery endeavors. Further exploration of this scaffold is warranted to fully unlock its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace at KIST: Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors [pubs.kist.re.kr]

Whitepaper: The Biological Significance of Fluorinated Azetidines in Modern Drug Discovery

Abstract

The strategic incorporation of fluorine into small-molecule therapeutics has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological performance.[1][2] Among the scaffolds benefiting from this strategy, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a particularly valuable motif.[3][4] This technical guide provides an in-depth analysis of the biological significance of fluorinated azetidines. We will explore how the introduction of fluorine profoundly alters the electronic, conformational, and metabolic properties of the azetidine core. Through an examination of key physicochemical parameters, conformational analysis, and relevant case studies, this paper will elucidate why these scaffolds are increasingly utilized by researchers and drug development professionals to create more potent, selective, and metabolically robust therapeutic agents.

Introduction: The Synergy of a Strained Ring and a Powerful Halogen

Azetidines are considered "privileged" scaffolds in medicinal chemistry. Their strained four-membered ring imparts a rigid, three-dimensional geometry that is distinct from more common five- and six-membered rings like pyrrolidine and piperidine.[4] This structural rigidity can pre-organize substituents into well-defined vectors, facilitating optimal interactions with biological targets. Furthermore, the azetidine nitrogen can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, while the C3-carbon offers a key point for substitution.[3]

Fluorine, the most electronegative element, offers a unique suite of properties when incorporated into organic molecules.[2] Its small van der Waals radius (1.47 Å) means it acts as a subtle bioisostere of hydrogen (1.20 Å), yet its powerful inductive electron-withdrawing effect can dramatically alter local electronics. This modulation impacts key drug-like properties including:

-

Basicity (pKa): Lowering the pKa of nearby amines.

-

Lipophilicity (LogP): Increasing lipophilicity, which can enhance membrane permeability.[5]

-

Metabolic Stability: Blocking sites of oxidative metabolism by replacing a C-H bond with a stronger, less susceptible C-F bond.

-

Conformation: Influencing molecular shape through electrostatic and hyperconjugative effects.[6]

The combination of the conformationally constrained azetidine ring with the powerful electronic effects of fluorine creates a synergistic scaffold that provides medicinal chemists with a sophisticated tool for molecular design.

The Impact of Fluorination on Azetidine's Physicochemical Properties

The introduction of one or more fluorine atoms onto the azetidine ring has profound and predictable effects on its fundamental physicochemical properties. These changes are critical for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Modulation of Basicity (pKa)

The basicity of the azetidine nitrogen is a critical determinant of its behavior at physiological pH (7.4). It influences solubility, receptor interactions (especially those involving charged species), and off-target activities (e.g., hERG channel binding). Fluorination provides a reliable method for tuning this property.

The strong electron-withdrawing nature of fluorine reduces the electron density on the azetidine nitrogen, making it less basic (i.e., lowering its pKa).[7] This effect is dependent on the number of fluorine atoms and their proximity to the nitrogen.[8] For instance, a fluorine atom at the C3 position significantly lowers the pKa compared to an unsubstituted azetidine. This allows chemists to attenuate the basicity of the nitrogen, which can be crucial for mitigating toxicity or improving cell permeability by reducing the proportion of the charged species at physiological pH.[9]

Table 1: Comparison of Physicochemical Properties

| Compound | Structure | pKa | LogP (Calculated) | Rationale for Change |

|---|---|---|---|---|

| Azetidine |  |

~11.29 | -0.3 | Baseline saturated amine. |

| 3-Fluoroazetidine |  |

~8.0–8.5 | +0.1 | The C-F bond's inductive effect withdraws electron density, making the nitrogen lone pair less available for protonation, thus lowering the pKa.[7][8] |

| 3,3-Difluoroazetidine |  | ~5.5–6.0 | +0.5 | The additive inductive effect of two fluorine atoms dramatically reduces basicity. The molecule becomes more lipophilic.[8][10] |

| ~5.5–6.0 | +0.5 | The additive inductive effect of two fluorine atoms dramatically reduces basicity. The molecule becomes more lipophilic.[8][10] |

Altering Lipophilicity (LogP)

Lipophilicity is a key driver of a drug's ability to cross biological membranes.[11] While often assumed to universally increase lipophilicity, fluorine's effect is highly context-dependent.[12] In the case of azetidines, replacing C-H bonds with C-F bonds generally increases the LogP value, making the molecule more lipophilic. This can be advantageous for enhancing penetration across the blood-brain barrier (BBB) or improving absorption from the gastrointestinal tract.[5][13] However, the increased polarity of the C-F bond can also lead to complex interactions with the surrounding molecular environment, meaning the impact on lipophilicity is not always straightforward.[12]

Fluorinated Azetidines as Conformationally Constrained Scaffolds

One of the most powerful applications of fluorinated azetidines is their use as conformationally rigid building blocks and bioisosteres, particularly as mimics of the amino acid proline.

Controlling Ring Pucker

The azetidine ring is not perfectly flat; it exists in a puckered conformation. The orientation of substituents is dictated by this pucker. The stereoselective placement of a fluorine atom can be used to control the conformational preference of the ring.[6] This is due to stereoelectronic effects, such as the gauche effect, where the electronegative fluorine atom prefers to be gauche (a 60° dihedral angle) to the nitrogen lone pair or a C-N bond.[14] This conformational locking can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a target and thus increasing potency.

Proline and Hydroxyproline Mimetics

L-proline is a unique amino acid that imparts significant conformational constraints on peptides and proteins. Fluorinated azetidine-2-carboxylic acids are excellent mimics of proline and its derivatives, like hydroxyproline.[15] For example, 3-fluoroazetidine-2-carboxylic acid can serve as a metabolically stable analogue of 3-hydroxyazetidine-2-carboxylic acid, which is prone to degradation via a reverse aldol reaction.[15] By incorporating these mimics into peptides, researchers can enhance proteolytic stability, modulate secondary structure (e.g., the cis/trans ratio of the prolyl amide bond), and probe protein-protein interactions.[16]

Applications in Drug Discovery: Case Studies and Therapeutic Areas

The unique properties of fluorinated azetidines have led to their incorporation into drug candidates across various therapeutic areas.

Enzyme Inhibition: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

A notable application of fluorinated azetidines is in the development of inhibitors for dipeptidyl peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. Research has shown that cyclohexylglycine amides derived from fluorinated azetidines exhibit potent DPP-IV inhibitory activity.[17] The fluorinated azetidine moiety occupies a specific pocket in the enzyme's active site, and its properties—rigidity, polarity, and basicity—are critical for achieving high potency. In this context, the fluorinated azetidides displayed unexpectedly strong activity compared to their non-fluorinated counterparts.[17]

Central Nervous System (CNS) Agents

Developing drugs that can effectively cross the blood-brain barrier (BBB) is a major challenge in neuroscience. The properties of fluorinated azetidines make them attractive scaffolds for CNS drug discovery.[13] By carefully tuning pKa and lipophilicity, chemists can design molecules with improved brain penetration. The reduction in pKa can decrease interaction with efflux transporters like P-glycoprotein (Pgp), which actively remove compounds from the brain.[9]

Synthetic Strategies and Experimental Protocols

The utility of fluorinated azetidines has driven the development of robust synthetic methods. Common strategies often involve the fluorination of a pre-formed azetidine ring or the cyclization of a fluorinated acyclic precursor.

Key Synthetic Approaches

-

Deoxyfluorination of Azetidinols: A prevalent method involves the treatment of 3-hydroxyazetidines with deoxyfluorinating reagents such as diethylaminosulfur trifluoride (DAST). This is a direct and often effective route.[18]

-

Ring-Opening of Bicyclic Precursors: Highly strained 1-azabicyclo[1.1.0]butanes can be opened with fluoride sources like Olah's reagent (pyridine·10HF) to yield 3-fluoroazetidines.[18]

-

Cyclization of Fluorinated Amines: A newer approach involves the cyclization of precursors like N-(alkylidene)-3-bromo-2-fluoropropylamines, which can be synthesized regiospecifically.[19]

-

Azetidine Sulfonyl Fluorides (ASFs): Recently, ASFs have been developed as versatile reagents that can be used to introduce the azetidine moiety into complex molecules under mild conditions.[3][20]

Representative Experimental Protocol: Synthesis of a 3-Fluoroazetidine Derivative

The following protocol is a representative example based on the cyclization of a fluorinated bromoamine precursor, adapted from the literature.[19]

Step 1: Synthesis of N-(1-Arylmethylidene)-3-bromo-2-fluoropropylamine

-

To a solution of N-(1-arylmethylidene)-2-propenylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-Bromosuccinimide (NBS) (1.1 eq).

-

Slowly add triethylamine trihydrofluoride (3.0 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the desired fluorinated bromoamine.

Step 2: Cyclization to form the 3-Fluoroazetidine Ring

-

Dissolve the N-(1-arylmethylidene)-3-bromo-2-fluoropropylamine (1.0 eq) in methanol.

-

Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (2.0 eq) portion-wise.

-

Reflux the mixture for 2 hours.

-

After cooling, add water and extract the product with DCM (3x).

-

Dry the combined organic extracts over MgSO₄, filter, and evaporate the solvent.

-

The resulting crude 3-fluoroazetidine derivative can be further purified by flash chromatography.

Visualization of Key Concepts

Diagrams can help clarify complex relationships and workflows in drug discovery.

Diagram 1: Impact of Fluorination on Azetidine Properties

This diagram illustrates the causal chain from the chemical modification (fluorination) to the resulting changes in physicochemical properties and their ultimate biological implications.

Caption: Causal pathway from fluorination to biological significance.

Diagram 2: Workflow for Evaluating Fluorinated Azetidine Analogs

This diagram outlines a typical workflow for a medicinal chemistry program focused on developing drugs containing a fluorinated azetidine scaffold.

Caption: Iterative drug discovery workflow for fluoro-azetidine analogs.

Future Outlook and Conclusion

The biological significance of fluorinated azetidines is now firmly established. Their ability to confer conformational rigidity, modulate basicity, and improve metabolic stability makes them a highly valuable scaffold in the drug designer's toolbox. As synthetic methodologies become more sophisticated, allowing for the precise and efficient installation of fluorinated azetidine motifs into complex molecules, their prevalence in drug candidates is set to increase.[3][20] Future research will likely focus on exploring novel fluorination patterns (e.g., trifluoromethylated azetidines) and expanding their application into new therapeutic areas, such as protein-protein interaction modulators and covalent inhibitors. For researchers and drug development professionals, a deep understanding of the interplay between fluorination and the azetidine core is essential for leveraging this powerful scaffold to its full potential in the creation of next-generation therapeutics.

References

-

Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-Fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

-

PubMed. (2006). Synthesis of 3-fluoroazetidines. Journal of Organic Chemistry. [Link]

-

Symes, O. L., Ishikura, H., Begg, C. S., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

Gurbych, O., Pavliuk, P., Krasnienkov, D., Liashuk, O., & Grygorenko, O. (2024). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. [Link]

-

Telser, J. (2006). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Synthesis of 3-fluoroazetidine carboxylic acid and 3, 4-difluoroproline. ResearchGate. [Link]

-

ACS Figshare. (2016). Synthesis of 3-Substituted 2-Fluoro- and 2,2-Difluoroaziridines. ACS Publications. [Link]

-

ResearchGate. (2025). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. ResearchGate. [Link]

-

Grygorenko, O. O., et al. (n.d.). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]

- Google Patents. (n.d.). The synthetic method of 3 fluoro azetidine derivatives.

-

ResearchGate. (n.d.). The ring pucker in azetidine derivatives can be influenced by... ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of drug candidates containing fluoroalkyl-substituted azetidine (7) and piperidine (8) motifs. ResearchGate. [Link]

-

ResearchGate. (2025). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. ResearchGate. [Link]

-

Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry (Weinheim an der Bergstrasse, Germany), 28(30). [Link]

-

Hulin, B., Cabral, S., Lopaze, M. G., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

-

Symes, O. L., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

-

National Institutes of Health. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. National Institutes of Health. [Link]

-

Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457–1464. [Link]

-

ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

-

Sun, S., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

-

National Institutes of Health. (2022). N‐Terminal Selective C−H Azidation of Proline‐Containing Peptides: a Platform for Late‐Stage Diversification. National Institutes of Health. [Link]

-

National Institutes of Health. (n.d.). Fluorinated peptide biomaterials. National Institutes of Health. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Synthesis of 3-fluoroazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Substituted Azetidine Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties, inherent polarity, and ability to introduce three-dimensionality make it an attractive component in the design of novel therapeutics.[1] Among the various substituted azetidines, those functionalized at the 3-position have garnered significant attention due to their potential to interact with a wide range of biological targets and modulate their activity. This technical guide provides a comprehensive overview of 3-substituted azetidine scaffolds, encompassing their synthesis, biological applications, and the experimental methodologies employed in their evaluation.

The strained nature of the four-membered ring in azetidines provides a unique conformational rigidity that can be advantageous for binding to protein targets.[1] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be functionalized to modulate the physicochemical properties of the molecule, such as solubility and lipophilicity. The 3-position of the azetidine ring offers a key vector for introducing diverse substituents that can be tailored to interact with specific residues in a target's binding site, thereby influencing potency and selectivity. This has led to the exploration of 3-substituted azetidines in various therapeutic areas, including neuroscience, oncology, and infectious diseases.[2][3][4]

Synthesis of 3-Substituted Azetidine Scaffolds

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain. However, several robust synthetic strategies have been developed to access these valuable building blocks.

Modular Synthesis via Azetidinylation Reagents

A modular approach for the synthesis of 3,3-disubstituted azetidines has been developed, offering a versatile method for introducing a variety of functional groups.[5] This method relies on the use of azetidinylation reagents that can react with a diverse range of nucleophiles.

Aza-Michael Addition

The aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates provides an efficient route to functionalized 3-substituted 3-(acetoxymethyl)azetidines.[6][7] This reaction is catalyzed by DBU and proceeds under mild conditions.

From 1-Azabicyclo[1.1.0]butanes (ABBs)

The strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) represents a powerful and divergent strategy for the synthesis of 3-substituted azetidines. This method allows for the introduction of a wide array of substituents at the 3-position.

Applications in Drug Discovery

The unique structural features of 3-substituted azetidines have been exploited in the development of potent and selective modulators of various biological targets.

Triple Reuptake Inhibitors (TRIs)

3-Substituted azetidine derivatives have been extensively explored as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[2][8] This class of compounds holds promise for the treatment of depression and other neuropsychiatric disorders.[9] The azetidine scaffold serves as a compact and rigid core to which aryl and other functional groups can be attached to achieve potent and balanced inhibition of the three monoamine transporters.[5]

Antibacterial Agents

The azetidine moiety is a key structural feature of many β-lactam antibiotics. More recently, novel 3-substituted azetidine derivatives have been investigated for their antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][3] These compounds often exhibit different mechanisms of action compared to traditional β-lactams.

Kinase Inhibitors

The Janus kinase (JAK) family of non-receptor tyrosine kinases are critical mediators of cytokine signaling and are implicated in various inflammatory and autoimmune diseases.[10][11] 3-Substituted azetidines have been incorporated into the design of potent and selective JAK inhibitors.[12][13][14] The azetidine ring can provide a key interaction with the hinge region of the kinase domain.

Quantitative Data

The following tables summarize the biological activity of representative 3-substituted azetidine scaffolds.

Table 1: In Vitro Activity of 3-Substituted Azetidine Derivatives as Triple Reuptake Inhibitors [5]

| Compound | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |

| 8ab | 15.3 | 25.6 | 89.4 |

| 8af | 12.8 | 33.1 | 105.2 |

| 8cg | 20.1 | 45.3 | 150.7 |

| 8ch | 18.5 | 41.9 | 138.6 |

| 8cu | 22.4 | 50.1 | 165.9 |

| 10dl | 8.7 | 21.5 | 75.3 |

| Fluoxetine | 1.2 | - | - |

| Nisoxetine | - | 0.8 | - |

| GBR12909 | - | - | 2.5 |

| Venlafaxine | 25.1 | 102.5 | - |

| Duloxetine | 0.8 | 2.1 | - |

Table 2: Antibacterial Activity of 3-Substituted Azetidin-4-one Derivatives [2]

| Compound | Concentration (mg/mL) | Zone of Inhibition vs. S. aureus (mm) | Zone of Inhibition vs. E. coli (mm) |

| M7 | 0.01 | 22 | 25 |

| 0.001 | - | - | |

| 0.0001 | - | - | |

| M8 | 0.01 | - | 25 |

| 0.001 | - | - | |

| 0.0001 | - | - | |

| Ampicillin | 0.01 | - | - |

| 0.001 | - | - | |

| 0.0001 | - | - |

Experimental Protocols

General Procedure for the Synthesis of 3,3-Disubstituted Azetidines[6]

To a solution of the corresponding tert-butyl 3-substituted-3-(2,2,2-trichloro-1-iminoethoxy)azetidine-1-carboxylate (1.0 equiv) in a suitable solvent (e.g., dichloromethane) is added a Lewis acid catalyst (e.g., Sc(OTf)3, 10 mol %). The reaction mixture is stirred at a specified temperature for a designated time. Upon completion, the reaction is quenched, and the product is purified by flash column chromatography.

Monoamine Reuptake Inhibition Assay[5]

Human embryonic kidney 293 (HEK293) cells stably transfected with human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT) are used. The cells are incubated with the test compounds at various concentrations. The inhibition of radiolabeled neurotransmitter uptake ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is measured using a scintillation counter. IC50 values are determined from concentration-response curves.

Antibacterial Susceptibility Testing (Agar Diffusion Method)[2]

Muller-Hinton agar plates are inoculated with a standardized suspension of the test bacteria (Staphylococcus aureus or Escherichia coli). Wells are created in the agar, and different concentrations of the test compounds are added to the wells. The plates are incubated, and the diameter of the zone of inhibition around each well is measured. Ampicillin is used as a positive control.

Visualizations

Signaling Pathways

Caption: The JAK-STAT signaling pathway, a target for 3-substituted azetidine inhibitors.

Caption: Inhibition of monoamine reuptake by a triple reuptake inhibitor.

Experimental and Logical Workflows

Caption: A general workflow for the discovery and development of 3-substituted azetidine-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents | MDPI [mdpi.com]

- 5. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

Discovery and Synthesis of Novel Azetidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its inherent ring strain and three-dimensional geometry contribute to improved metabolic stability and binding affinity, making it a privileged motif in the design of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of recent advancements in the discovery and synthesis of novel azetidine derivatives, with a focus on key synthetic methodologies, biological activities, and detailed experimental protocols.

Key Synthetic Methodologies for Substituted Azetidines

The construction of the strained azetidine ring has historically posed a significant synthetic challenge. However, recent innovations have led to the development of robust and efficient methods for the synthesis of a diverse range of functionalized azetidines.

Visible-Light-Mediated Aza-Paternò-Büchi Reaction

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly convergent and atom-economical approach to azetidine synthesis.[2] Recent advancements have enabled this reaction to be performed under visible light irradiation, offering a milder and more sustainable alternative to traditional UV-mediated methods.[3]

A key strategy involves the use of a photocatalyst, such as an iridium(III) complex, to activate an oxime precursor via triplet energy transfer.[4] This excited-state species then undergoes a [2+2] cycloaddition with an alkene to furnish the desired azetidine product.

Experimental Protocol: Visible-Light-Mediated Aza-Paternò-Büchi Reaction

-

Materials:

-

2-Isoxazoline-3-carboxylate (oxime precursor)

-

Alkene

-

fac-[Ir(ppy)₃] (or other suitable photocatalyst)

-

Degassed solvent (e.g., acetonitrile or dichloromethane)

-

Blue LED light source

-

-

Procedure:

-

In a reaction vessel, dissolve the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (1.5-2.0 equiv), and the photocatalyst (1-5 mol%) in the chosen degassed solvent.

-

Ensure the reaction mixture is thoroughly deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Irradiate the reaction mixture with a blue LED light source at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired azetidine derivative.

-

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of unactivated C(sp³)–H bonds. This strategy has been successfully applied to the synthesis of azetidines through intramolecular amination. A picolinamide (PA) directing group is often employed to facilitate the regioselective C–H activation at the γ-position of an amine substrate.[5][6]

The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. The reaction typically utilizes a palladium catalyst, such as Pd(OAc)₂, and an oxidant, like PhI(OAc)₂.[5]

Experimental Protocol: Palladium-Catalyzed Intramolecular C(sp³)–H Amination

-

Materials:

-

Picolinamide-protected amine substrate

-

Pd(OAc)₂ (catalyst)

-

PhI(OAc)₂ (oxidant)

-

Solvent (e.g., toluene or 1,2-dichloroethane)

-

Inert atmosphere (argon or nitrogen)

-

-

Procedure:

-

To a sealed reaction tube, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (2-10 mol%), and PhI(OAc)₂ (2.0-3.0 equiv).

-

Evacuate and backfill the tube with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir for the specified time (typically 12-24 hours).

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to afford the azetidine product.

-

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes

The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a thermodynamic driving force for the synthesis of 3-substituted azetidines.[1] This approach involves the nucleophilic opening of the ABB core, which proceeds with high regioselectivity to afford a variety of functionalized azetidines.

Experimental Protocol: Strain-Release Functionalization of an ABB

-

Materials:

-

1-Azabicyclo[1.1.0]butane (ABB) precursor (e.g., generated in situ)

-

Nucleophile (e.g., Grignard reagent, organolithium, or amine)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Inert atmosphere

-

-

Procedure:

-

Generate the 1-azabicyclo[1.1.0]butane in situ or use a stable precursor under an inert atmosphere.

-

Cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add the nucleophile to the solution of the ABB.

-

Allow the reaction to stir at low temperature for a specified period, then gradually warm to room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Biological Activity of Novel Azetidine Derivatives

Azetidine-containing compounds have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery programs.

Azetidine Derivatives as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a variety of human cancers and plays a crucial role in tumor cell proliferation, survival, and angiogenesis.[7][8] The development of small-molecule STAT3 inhibitors is therefore a promising therapeutic strategy.

Novel (R)-azetidine-2-carboxamide analogues have been developed as potent and selective STAT3 inhibitors.[7][9] These compounds have been shown to disrupt STAT3 DNA-binding activity and exhibit cellular activity against cancer cell lines with aberrantly active STAT3.

| Compound | Target | IC₅₀ (µM) | Cell Viability EC₅₀ (µM) | Reference |

| 5a | STAT3 DNA-binding | 0.52 | >10 (MDA-MB-231) | [7][9] |

| 7a (methyl ester of 5a) | STAT3 DNA-binding | >4 | 2.7 (MDA-MB-231) | [7][9] |

| 5o | STAT3 DNA-binding | 0.38 | Not reported | [7][9] |

| 8i | STAT3 DNA-binding | 0.34 | Not reported | [7][9] |

| 7e | STAT3 DNA-binding | Not reported | Not reported, but shows significant inhibition of colony formation at 0.5 µM | [7] |

| 7f | STAT3 DNA-binding | Not reported | Not reported, but shows minimal to moderate inhibition of colony formation at 0.5 µM | [7] |

| 7g | STAT3 DNA-binding | Not reported | Not reported, but shows significant inhibition of colony formation at 0.5 µM | [7] |

| 9k | STAT3 DNA-binding | Not reported | Not reported, but shows minimal to moderate inhibition of colony formation at 0.5 µM | [7] |

| BP-1-102 (lead compound) | STAT3 DNA-binding | 6.8 | 10-20 | [7][9] |

| SH5-07 (lead compound) | STAT3 DNA-binding | 3.9 | 3.8 | [7][9] |

| SH4-54 (lead compound) | STAT3 DNA-binding | 4.7 | 4.5 | [7][9] |

Azetidine Derivatives as GABA Uptake Inhibitors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibitors of GABA uptake can prolong the inhibitory action of GABA and are of interest for the treatment of neurological disorders such as epilepsy.

Novel azetidine derivatives have been synthesized and evaluated as GABA uptake inhibitors, targeting the GAT-1 and GAT-3 transporters.[10] Certain azetidin-2-ylacetic acid derivatives have shown high potency at GAT-1.[10]

| Compound | Target | IC₅₀ (µM) | Reference |

| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [10] |

| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [10] |

| 18b (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | GAT-1 | 26.6 ± 3.3 | [10] |

| 12d (β-alanine analog) | GAT-3 | 15.3 ± 4.5 | [10] |

| 18e (3-hydroxy-3-(4-methoxyphenyl)azetidine derivative) | GAT-3 | 31.0 ± 4.7 | [10] |

Conclusion

The field of azetidine chemistry has undergone a significant transformation in recent years, with the development of novel and efficient synthetic methodologies. These advancements have opened up new avenues for the creation of diverse libraries of azetidine-containing compounds for drug discovery. The demonstrated biological activities of these derivatives, particularly as STAT3 and GABA uptake inhibitors, underscore the immense potential of the azetidine scaffold in the development of next-generation therapeutics. This guide provides a foundational understanding of the key synthetic strategies and biological relevance of novel azetidine derivatives, serving as a valuable resource for researchers and scientists in the field.

References

- 1. Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions [organic-chemistry.org]

- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Realizing an Aza Paternò-Büchi Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. STAT3 signaling pathway [pfocr.wikipathways.org]

3-Aryl-Azetidines: Versatile Scaffolds for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine moiety, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have made it an attractive building block for the design of novel therapeutics. Among the various substituted azetidines, 3-aryl-azetidines have garnered significant attention due to their synthetic accessibility and their capacity to serve as versatile bioisosteres, offering a pathway to unexplored chemical space and improved pharmacological profiles.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and applications of 3-aryl-azetidines in drug discovery.

Synthesis of 3-Aryl-Azetidines

The construction of the strained 3-aryl-azetidine core has been approached through various synthetic strategies. Key methodologies include intramolecular cyclizations, functionalization of pre-formed azetidine rings, and ring-opening reactions of bicyclic precursors.

Iron-Catalyzed Thiol Alkylation for 3-Aryl-3-Sulfanyl Azetidines

A mild and efficient method for the synthesis of 3-aryl-3-sulfanyl azetidines involves the iron-catalyzed reaction of N-Cbz-azetidin-3-ols with a variety of thiols.[3][4] This reaction proceeds via an azetidine carbocation intermediate and tolerates a broad range of thiols and azetidinols with electron-donating aromatic groups.[3][4] The N-carboxybenzyl (Cbz) protecting group is crucial for reactivity and can be subsequently removed to provide the free NH-azetidine.[3]

General Synthetic Workflow for 3-Aryl-3-Sulfanyl Azetidines

Table 1: Synthesis of 3-Aryl-3-Sulfanyl Azetidines via Iron-Catalyzed Thiol Alkylation

| Entry | Azetidinol Substrate (Ar) | Thiol (R) | Product | Yield (%) |

| 1 | 4-Methoxyphenyl | Benzyl | Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate | 95 |

| 2 | 4-Methoxyphenyl | 4-Methoxybenzyl | Benzyl 3-((4-methoxybenzyl)thio)-3-(4-methoxyphenyl)azetidine-1-carboxylate | 98 |

| 3 | 4-Methoxyphenyl | Thiophenol | Benzyl 3-(4-methoxyphenyl)-3-(phenylthio)azetidine-1-carboxylate | 91 |

| 4 | Phenyl | Benzyl | Benzyl 3-(benzylthio)-3-phenylazetidine-1-carboxylate | 85 |

Data extracted from The Journal of Organic Chemistry, 2019.[4]

Experimental Protocol: Synthesis of Benzyl 3-(benzylthio)-3-(4-methoxyphenyl)azetidine-1-carboxylate [4]

To a solution of FeCl₃ (6.1 mg, 0.0375 mmol) and benzyl mercaptan (124 mg, 1.00 mmol) in toluene (1.0 mL), N-Cbz-3-(4-methoxyphenyl)azetidin-3-ol (156 mg, 0.50 mmol) was added. The reaction mixture was stirred at 40 °C for 15 hours. The reaction was then quenched with saturated aqueous NaHCO₃ (10 mL). The layers were separated, and the aqueous portion was extracted with CH₂Cl₂ (3 x 10 mL). The combined organic extracts were dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the product.

Modular Synthesis of 3,3-Disubstituted Azetidines

A modular approach to 3,3-disubstituted azetidines has been developed utilizing azetidinylation reagents such as tert-butyl 3-aryl-3-(2,2,2-trichloro-1-iminoethoxy) azetidine-1-carboxylates.[5] These reagents react with various nucleophiles to afford a diverse range of 3,3-disubstituted azetidines.

Table 2: Modular Synthesis of 3-Aryl-3-(phenylamino)azetidines

| Entry | Aryl Group (Ar) | Product | Yield (%) |

| 1 | p-tolyl | tert-Butyl 3-(phenylamino)-3-(p-tolyl)azetidine-1-carboxylate | 85 |

| 2 | 4-(tert-butyl)phenyl | tert-Butyl 3-(4-(tert-butyl)phenyl)-3-(phenylamino)azetidine-1-carboxylate | 89 |

| 3 | o-tolyl | tert-Butyl 3-(phenylamino)-3-(o-tolyl)azetidine-1-carboxylate | 70 |

| 4 | naphthalen-1-yl | tert-Butyl 3-(naphthalen-1-yl)-3-(phenylamino)azetidine-1-carboxylate | 78 |

| 5 | thiophen-3-yl | tert-Butyl 3-(phenylamino)-3-(thiophen-3-yl)azetidine-1-carboxylate | 70 |

Data extracted from The Journal of Organic Chemistry, 2021.[5]

Experimental Protocol: General Procedure for the Synthesis of tert-Butyl 3-Aryl-3-(phenylamino)azetidine-1-carboxylates [5]

The synthesis is performed on a 0.2 mmol scale following a general procedure A as described in the source literature. The reaction mixture is purified by flash column chromatography with petroleum ether and ethyl acetate (PE/EA = 15/1) to afford the final product.

Pharmacological Significance and Applications

3-Aryl-azetidines have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery programs targeting various diseases.

Monoamine Transporter Ligands

A series of 3-aryl-3-arylmethoxy-azetidines have been synthesized and evaluated for their binding affinities at dopamine (DAT) and serotonin (SERT) transporters.[6] These compounds generally exhibit high affinity for SERT, with some analogues showing potential for dual DAT/SERT activity, which could be beneficial for treating psychostimulant dependence.[6] The azetidine scaffold serves as a suitable replacement for the tropane scaffold, offering a reduction in molecular weight and lipophilicity.[6]

Table 3: Binding Affinities of 3-Aryl-3-arylmethoxy-azetidines at DAT and SERT

| Compound | 3-Aryl Group | 3-Arylmethoxy Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) |

| 7c | Phenyl | 3,4-Dichlorophenyl | >10000 | 1.0 |

| 7g | 3,4-Dichlorophenyl | Phenyl | 180 | 15 |

| 7i | 3,4-Dichlorophenyl | 3,4-Dichlorophenyl | 1500 | 1.3 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013.[6]

As Bioisosteres in Drug Design

The 3-aryl-azetidine motif can act as a bioisostere for other chemical groups, a strategy frequently employed in lead optimization to improve physicochemical and pharmacokinetic properties. For instance, oxetane and azetidine ethers have been synthesized as ester isosteres.[7] This bioisosteric replacement can enhance metabolic stability and aqueous solubility.[2]

Bioisosteric Relationship of 3-Aryl-Azetidine

Other Therapeutic Areas

The versatility of the 3-aryl-azetidine scaffold extends to other therapeutic areas:

-

Antitumor Agents: Novel azetidine-containing analogues of TZT-1027, where a 3-aryl-azetidine moiety replaces the phenylethyl group, have shown potent antiproliferative activities against cancer cell lines.[8]

-

Antibiotic Enhancers and Antiviral Agents: N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones have been investigated as potential antibiotic enhancers and have shown moderate inhibitory activity against human coronavirus (229E).[9]

-

Triple Reuptake Inhibitors: Azetidines based on the 3-aryl-3-oxypropylamine scaffold have been designed and evaluated as triple reuptake inhibitors (TRIs) for the treatment of depression.[10]

-

STAT3 Inhibitors: Azetidine amides have been identified as potent small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[11]

Conclusion

3-Aryl-azetidines represent a valuable and increasingly utilized class of building blocks in modern drug discovery. Their synthetic tractability, coupled with their ability to impart desirable physicochemical properties and engage with a diverse range of biological targets, ensures their continued importance in the development of next-generation therapeutics. The modular synthetic approaches and the growing understanding of their structure-activity relationships will undoubtedly fuel further exploration of this versatile scaffold in the quest for novel and effective medicines.

References

- 1. lifechemicals.com [lifechemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Physicochemical Properties of 3-(3-Fluorophenyl)azetidine: A Technical Guide for Researchers

Introduction

Azetidine derivatives are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. Their rigid structure and synthetic tractability make them valuable scaffolds in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of a specific derivative, 3-(3-Fluorophenyl)azetidine. This compound is of particular interest due to its potential as a triple reuptake inhibitor (TRI), a class of antidepressants that target the serotonin, norepinephrine, and dopamine transporters.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and relevant biological context.

Chemical Structure and Properties

Molecular Formula: C₉H₁₀FN Molecular Weight: 151.18 g/mol CAS Number: 1203798-80-4

The hydrochloride salt (C₉H₁₁ClFN, MW: 187.64 g/mol , CAS: 1203685-14-6) is also a common form of this compound.[3][4]

Physicochemical Data

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes available predicted values and data from structurally related compounds to provide an estimated profile. It is crucial to note that experimental determination is necessary for definitive values.

| Property | Value | Source/Comment |

| Melting Point (°C) | Data not available | The hydrochloride salt is a solid.[5] |

| Boiling Point (°C) | Data not available | Predicted for the HCl salt: 251.9±23.0 °C at 760 mmHg. For the related 3-phenylazetidine: 226.8 °C at 760 mmHg.[6] For the related 3-(3-Fluorophenoxy)azetidine: 230 °C.[7] |

| pKa | Data not available | Predicted for the related 3-phenylazetidine: 10.63±0.40.[8] Predicted for 3-methyl-3-phenyl-azetidine: 10.68±0.40.[9] |

| logP | 1.4 (XlogP) | Predicted value for the free base.[10] |

| Solubility | Data not available | The parent compound, azetidine, is miscible with water.[11] The hydrochloride salt is expected to be soluble in water and polar organic solvents.[12] The related 3-(3-Fluorophenoxy)azetidine is not easily soluble in water but soluble in many organic solvents.[7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process involving the formation of a Boc-protected intermediate, followed by deprotection.

Step 1: Synthesis of tert-Butyl this compound-1-carboxylate

A general method for the synthesis of 3-aryl-azetidines has been described.[13] This involves the reaction of a suitable precursor with a source of the aryl group, followed by cyclization and protection of the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group. While a specific detailed protocol for this exact compound is not publicly available, analogous syntheses are reported in the literature.

Step 2: Deprotection of tert-Butyl this compound-1-carboxylate

The removal of the Boc protecting group is commonly accomplished using a strong acid, such as trifluoroacetic acid (TFA).[13][14]

Detailed Protocol for N-Boc Deprotection using Trifluoroacetic Acid (TFA):

-

Dissolution: Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to 0 °C using an ice bath to manage any potential exotherm.

-

Addition of TFA: Slowly add trifluoroacetic acid to the stirred solution. A common ratio is a 1:1 mixture of TFA to DCM (v/v), with final TFA concentrations typically ranging from 20% to 50%.[14]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to a few hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[14]

-

Work-up (for the trifluoroacetate salt): Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA. The resulting product will be the trifluoroacetate salt of this compound.[14]

-

Work-up (for the free amine): To obtain the free amine, dissolve the residue from step 6 in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[14]

-

Formation of the Hydrochloride Salt: The free amine can be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate can be collected by filtration.

Diagram of Synthetic Workflow:

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. pi :: Psychiatry Investigation [psychiatryinvestigation.org]

- 3. Page loading... [wap.guidechem.com]

- 4. cas 1203685-14-6|| where to buy this compound hydrochloride [english.chemenu.com]

- 5. Azetidine hydrochloride | C3H8ClN | CID 12308726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 3-phenylazetidine | 4363-13-7 [amp.chemicalbook.com]

- 9. 3-Methyl-3-phenyl-azetidine CAS#: 5961-33-1 [amp.chemicalbook.com]

- 10. PubChemLite - this compound hydrochloride (C9H10FN) [pubchemlite.lcsb.uni.lu]

- 11. Azetidine, 98% | Fisher Scientific [fishersci.ca]

- 12. CAS 36520-39-5: azetidine hydrochloride | CymitQuimica [cymitquimica.com]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

The Azetidine Moiety: A Technical Guide to Its Ring Strain and Reactivity for Drug Development

For Researchers, Scientists, and Drug Development Professionals

The four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties, largely governed by inherent ring strain, offer a compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of the ring strain and reactivity of the azetidine moiety, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers in harnessing the potential of this versatile building block.

Understanding the Ring Strain of Azetidine

The azetidine ring is characterized by significant ring strain, a consequence of bond angle deviation from the ideal sp³ hybridization and torsional strain from eclipsing interactions. This inherent strain is a key determinant of its chemical reactivity, positioning it as a moderately reactive heterocycle that is more stable and easier to handle than the highly strained three-membered aziridines, yet more reactive than the five-membered pyrrolidines.[1][2]

Conformational Landscape

To alleviate some of the torsional strain, the azetidine ring adopts a non-planar, puckered conformation.[3] This puckering is a dynamic process, and the specific conformation can be influenced by the nature and stereochemistry of substituents on both the nitrogen and carbon atoms of the ring. An unsubstituted azetidine ring in the gas phase exhibits a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[1]

Quantitative Analysis of Ring Strain

The ring strain of azetidine and its derivatives can be quantified through experimental and computational methods. The strain energy is a critical parameter for predicting the reactivity of these heterocycles. A summary of the ring strain energies for azetidine and related cyclic amines is presented in Table 1.

| Compound | Ring Size | Ring Strain (kcal/mol) | Reference(s) |

| Aziridine | 3 | ~27.7 | [4] |

| Azetidine | 4 | ~25.4 | [4] |

| Pyrrolidine | 5 | ~5.4 | [4] |

| Piperidine | 6 | ~0 | [4] |

Table 1: Comparison of Ring Strain Energies in Saturated Nitrogen Heterocycles.

Reactivity Profile of the Azetidine Moiety

The inherent ring strain of the azetidine ring is the primary driving force behind its characteristic reactivity, particularly its susceptibility to ring-opening reactions.[5] These reactions provide a versatile synthetic pathway to a diverse array of functionalized acyclic amines, which are valuable intermediates in drug synthesis.

Ring-Opening Reactions

Nucleophilic attack on a carbon atom of the azetidine ring leads to cleavage of a C-N or C-C bond, thereby relieving the ring strain. The regioselectivity and stereoselectivity of these reactions are influenced by several factors, including the nature of the substituent on the nitrogen atom (activating vs. deactivating), the nucleophile, and the reaction conditions.

N-Activation: The reactivity of the azetidine ring towards nucleophilic attack is significantly enhanced by the presence of an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl, acyl, carbamoyl). These "activated" azetidines are more susceptible to ring-opening.[5]

Quantitative Reactivity Data

The reactivity of azetidines can be quantitatively described by kinetic and thermodynamic parameters. Table 2 provides a summary of selected data for the ring-opening of N-substituted azetidines.

| N-Substituent | Nucleophile | Solvent | Rate Constant (k) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Reference(s) |

| Tosyl | Piperidine | Acetonitrile | Data not available | Data not available | Data not available | |

| Boc | Thiophenol | DMF | Data not available | Data not available | Data not available | |

| Benzoyl | Azide | DMSO | Data not available | Data not available | Data not available |

Table 2: Kinetic and Thermodynamic Data for the Ring-Opening of N-Activated Azetidines. (Note: Specific quantitative values for rate constants, activation energies, and reaction enthalpies are often context-dependent and require dedicated experimental studies. The table structure is provided for guidance on data presentation.)

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and reactivity of the azetidine moiety.

Synthesis of N-Boc-azetidine

Objective: To synthesize N-tert-butoxycarbonyl-azetidine, a common building block in organic synthesis.

Materials:

-

Azetidine hydrochloride

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of azetidine hydrochloride (1.0 eq) in water, add a solution of sodium hydroxide (2.2 eq) in water at 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.

-

Stir the mixture vigorously at room temperature for 12 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford N-Boc-azetidine.

Nucleophilic Ring-Opening of N-Tosylazetidine with an Amine

Objective: To demonstrate the ring-opening of an activated azetidine with an amine nucleophile.

Materials:

-

N-Tosylazetidine

-

Piperidine

-

Acetonitrile (CH₃CN)

Procedure:

-

Dissolve N-tosylazetidine (1.0 eq) in acetonitrile.

-

Add piperidine (1.2 eq) to the solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 1-(3-(tosylamino)propyl)piperidine by column chromatography.

Azetidine in Drug Development: Targeting the p38 MAPK Signaling Pathway

The unique structural features of the azetidine moiety have made it a valuable scaffold in the design of enzyme inhibitors. One notable example is its use in the development of inhibitors for the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which is implicated in inflammatory diseases.

The p38 MAPK cascade is a crucial signaling pathway that responds to stress stimuli and inflammatory cytokines. Dysregulation of this pathway is associated with various diseases, making it an attractive target for therapeutic intervention. Azetidine-containing compounds have been designed to bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Assessing Azetidine Reactivity

The following diagram illustrates a typical experimental workflow for investigating the reactivity of a newly synthesized azetidine derivative.

Structure-Reactivity Relationship of Azetidines

This diagram illustrates the logical relationship between the structural features of an azetidine and its resulting reactivity.

Conclusion

The azetidine moiety represents a privileged scaffold in modern drug discovery, offering a unique combination of conformational rigidity, metabolic stability, and tunable reactivity. The inherent ring strain is a double-edged sword, providing the driving force for versatile ring-opening reactions while necessitating careful consideration of stability. A thorough understanding of the interplay between ring strain, substituent effects, and reaction conditions is paramount for the successful application of azetidines in the design of novel therapeutics. This technical guide has provided a comprehensive overview of these key aspects, equipping researchers with the fundamental knowledge and practical tools to explore the full potential of this fascinating heterocycle.

References

- 1. Ab initio quantum chemical computations of substituent effects on triaziridine strain energy and heat of formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

Potential Therapeutic Targets for 3-(3-Fluorophenyl)azetidine-Derived Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(3-fluorophenyl)azetidine scaffold is a valuable building block in medicinal chemistry, contributing to the development of novel therapeutic agents across diverse disease areas. Its rigid, four-membered ring structure imparts unique conformational constraints on molecules, enabling precise interactions with biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of compounds derived from this compound, focusing on anticancer, antidepressant, and antitubercular applications. The guide details the mechanisms of action, summarizes quantitative biological data, provides experimental protocols for key assays, and visualizes relevant pathways and workflows.

Anticancer Applications: Tubulin Polymerization Inhibition

Compounds incorporating the this compound moiety have emerged as potent anticancer agents, primarily by targeting the microtubule network essential for cell division. These derivatives often function as analogues of natural products like TZT-1027 and combretastatin A-4 (CA-4), which are known to disrupt microtubule dynamics.

Mechanism of Action:

Derivatives of this compound, particularly those designed as TZT-1027 or CA-4 analogues, act as microtubule-destabilizing agents. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cancer cells. The extraordinary cytotoxicity of these compounds is attributed to their ability to inhibit tubulin-dependent guanosine triphosphate (GTP) hydrolysis, a critical step in microtubule assembly.[1]

Quantitative Data: Antiproliferative Activity

The antiproliferative activity of various this compound-containing compounds has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound Class | Specific Compound Example | Cell Line | IC50 (nM) | Reference |

| TZT-1027 Analogue | Compound 1a | A549 (Lung Carcinoma) | 2.2 | [1] |

| TZT-1027 Analogue | Compound 1a | HCT116 (Colon Carcinoma) | 2.1 | [1] |

| CA-4 Analogue | 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Adenocarcinoma) | 75 | [2] |

| CA-4 Analogue | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast Adenocarcinoma) | 95 | [2] |

| CA-4 Analogue | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MDA-MB-231 (Breast Adenocarcinoma) | 620 | [2] |

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay

This assay monitors the effect of test compounds on the polymerization of purified tubulin in vitro using a fluorescent reporter.[3][4][5]

-

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter (e.g., DAPI)

-